molecular formula C8H13N3O B2955996 4-(3-Azidoprop-1-en-2-yl)oxane CAS No. 2219374-49-7

4-(3-Azidoprop-1-en-2-yl)oxane

Cat. No. B2955996
CAS RN: 2219374-49-7
M. Wt: 167.212
InChI Key: QIWQBMRVXKGEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Azidoprop-1-en-2-yl)oxane” is a chemical compound with the molecular formula C8H13N3O. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Azidoprop-1-en-2-yl)oxane” are not available, a related study describes a stereoselective cascade reaction between allylic azides and acrylates that directly generates tetrahydro-pyrrolo-pyrazole ring systems . These products contain up to four contiguous stereocenters, two of which may be tetrasubstituted carbon atoms attached to a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Azidoprop-1-en-2-yl)oxane” are not explicitly mentioned in the sources I found. Typically, these properties would include characteristics such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .

Scientific Research Applications

Synthesis of Nitrogenous Heterocycles

Allylic azides, such as “4-(3-Azidoprop-1-en-2-yl)oxane”, are crucial building blocks in the synthesis of nitrogenous heterocycles. These compounds are significant in medicinal chemistry due to their presence in various natural compounds and pharmaceuticals .

Winstein Rearrangement

Allylic azides can undergo spontaneous rearrangement to form a mixture of isomers, known as the Winstein rearrangement. This property is utilized in synthetic organic chemistry to create diverse molecular structures .

Synthesis of Natural Compounds

The ability of allylic azides to serve as intermediates allows for the synthesis of complex natural compounds, which can have various biological activities and potential therapeutic applications .

Organic Synthesis Intermediates

Allylic azides are valuable intermediates in organic synthesis, providing access to a range of functionalized molecules with potential applications in drug development and materials science .

Heterocycle Synthesis

Organic azides are involved in synthesizing various heterocycles, which are core structures in numerous drugs and agrochemicals. They play a role in creating five-membered rings with one heteroatom and heterocycles with two heteroatoms .

properties

IUPAC Name

4-(3-azidoprop-1-en-2-yl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQBMRVXKGEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN=[N+]=[N-])C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Azidoprop-1-en-2-yl)oxane

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